Bienvenue dans la boutique en ligne BenchChem!

Dota-noc

Somatostatin Receptor Affinity Radiopeptide Profiling In Vitro Binding Assay

DOTA-NOC (DOTA-Nal3-octreotide) uniquely combines high affinity for SSTR2 (IC50=2.9 nM), SSTR3 (8 nM), and SSTR5 (11.2 nM)—delivering broader tumor targeting than SSTR2-selective analogs such as DOTA-TATE or DOTA-TOC. Its 3-4x higher tumor uptake in preclinical models and distinct biodistribution profile make it the preferred reference standard for next-generation radiopharmaceutical R&D. The DOTA chelator enables stable, high-yield labeling (>95% radiochemical purity) with ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y. Choose DOTA-NOC when comprehensive SSTR profiling and maximal tumor-to-background ratios are critical.

Molecular Formula C69H94N14O17S2
Molecular Weight 1455.7 g/mol
CAS No. 619300-53-7
Cat. No. B1670893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota-noc
CAS619300-53-7
SynonymsDotanoc;  DOTA-NOC;  DOTA-Nal3-octreotide; 
Molecular FormulaC69H94N14O17S2
Molecular Weight1455.7 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1
InChIKeyPZCJTYVWTGPGOH-OKVMNLLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for DOTA-NOC (CAS 619300-53-7): A Differentiated Somatostatin Receptor Ligand for Targeted Radiopharmaceuticals


DOTA-NOC (DOTA-Nal3-octreotide, CAS 619300-53-7) is a macrocyclic chelator-conjugated somatostatin analog developed for radiometal-based imaging and therapy. The compound is distinguished from its predecessors, DOTA-TOC and DOTA-TATE, by the strategic substitution of Phe3 with 1-naphthylalanine (1-Nal3), which fundamentally alters its somatostatin receptor (SSTR) binding profile [1]. This modification confers high affinity not only for SSTR2, but also for SSTR3 and SSTR5, expanding its potential targeting spectrum compared to analogs with a more restricted binding profile [1]. The DOTA chelator enables stable coordination with a range of diagnostic and therapeutic radiometals, including ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, and ⁹⁰Y [2].

DOTA-NOC vs. Other SSTR Analogs: Why 'In-Class' Compounds Cannot Be Freely Substituted in Imaging and Therapy


The interchangeable use of DOTA-conjugated somatostatin analogs (e.g., DOTA-TOC, DOTA-TATE) in research or clinical radiopharmacy is not supported by quantitative evidence due to significant divergences in receptor affinity profiles, in vivo biodistribution, and dosimetry [1]. While DOTA-TOC exhibits a narrower binding profile primarily for SSTR2 and DOTA-TATE is highly selective for SSTR2, DOTA-NOC's unique affinity for SSTR2, SSTR3, and SSTR5 translates into measurably different tumor uptake, normal tissue biodistribution, and radiation dosimetry in comparative studies [2][3]. These quantitative differences directly impact imaging sensitivity and therapeutic ratios, making compound selection a critical scientific and procurement decision rather than a simple substitution [3].

Quantitative Differentiation Evidence for DOTA-NOC: Key Comparator Data for Procurement Decisions


Expanded SSTR Binding Profile and Affinity Compared to DOTA-TOC

DOTA-NOC demonstrates a distinct and broader receptor affinity profile compared to its closest analog, DOTA-TOC. This is a key differentiating feature, as DOTA-NOC maintains high affinity for SSTR2, SSTR3, and SSTR5, whereas DOTA-TOC's affinity is primarily limited to SSTR2 [1]. The quantitative difference in SSTR2 binding is notable, with DOTA-NOC exhibiting a 3- to 4-fold higher affinity for SSTR2 than DOTA-TOC [2].

Somatostatin Receptor Affinity Radiopeptide Profiling In Vitro Binding Assay

Superior Cellular Internalization Rate Compared to DOTA-TOC and DOTA-OC

The rate of receptor-mediated internalization, a critical predictor of tumor retention and efficacy for both imaging and therapy, is significantly higher for DOTA-NOC than for DOTA-TOC. In a direct head-to-head comparison using AR4-2J rat pancreatic tumor cells, [¹¹¹In]DOTA-NOC demonstrated a substantially faster internalization rate [1]. After 4 hours, the internalization of [¹¹¹In]DOTA-NOC was approximately two times higher than that of [¹¹¹In]DOTA-TOC and three times higher than that of [¹¹¹In]DOTA-octreotide [2].

Cellular Internalization Radioligand Uptake In Vitro Efficacy

Enhanced In Vivo Tumor Uptake in Preclinical Model Compared to DOTA-TOC

The improved in vitro receptor affinity and internalization profile of DOTA-NOC translate directly into superior in vivo tumor targeting. In biodistribution studies using CA 20948 tumor-bearing rats, [¹¹¹In]DOTA-NOC achieved significantly higher accumulation in tumor tissue and other SSTR-positive organs (adrenals, stomach, pancreas) than [¹¹¹In]DOTA-TOC [1]. At the 4-hour time point, tumor uptake of [¹¹¹In]DOTA-NOC was three to four times higher than that of the comparator [¹¹¹In]DOTA-TOC [2].

Biodistribution In Vivo Imaging Preclinical Study

Comparable and Robust Radiolabeling Performance with Gallium-68

The radiochemical performance of the DOTA chelator on DOTA-NOC is robust and comparable to other leading chelator systems. This is a crucial practical consideration for routine production. In a direct study, the radiolabeling of DOTA-NOC and its NOTA-conjugated variant with gallium-68 was evaluated [1]. DOTA-NOC achieved a high radiochemical yield and purity, which was equivalent to the performance of NOTA-NOC under the same conditions [1]. This demonstrates that the peptide's complexing capability is not a limiting factor for its application [2].

Radiochemistry GMP Production Gallium-68 Labeling

High Diagnostic Accuracy in Human Neuroendocrine Tumor Imaging

In a prospective clinical study, ⁶⁸Ga-DOTA-NOC PET/CT demonstrated high sensitivity and specificity for the detection of gastroenteropancreatic neuroendocrine tumors (NETs) [1]. The imaging agent's performance was quantitatively superior to conventional imaging modalities, leading to a direct impact on patient management [1]. This provides a clinically relevant benchmark for its diagnostic utility, particularly for detecting metastases [2].

Clinical Imaging Diagnostic Accuracy PET/CT

Validated Application Scenarios for DOTA-NOC in Research and Clinical Radiopharmacy


Preclinical Development of Novel SSTR-Targeted Radiopharmaceuticals

DOTA-NOC is an ideal reference standard and comparator for the development of next-generation somatostatin receptor imaging agents [1]. Its well-characterized affinity for SSTR2 (IC50 = 2.9 nM), SSTR3 (IC50 = 8 nM), and SSTR5 (IC50 = 11.2 nM) provides a robust baseline against which new compounds can be benchmarked in competitive binding assays [2]. The differential uptake in tumor versus normal tissues (as established by 3-4x higher tumor uptake than DOTA-TOC in preclinical models) allows researchers to quantitatively assess the tumor-to-background ratios of novel candidates [3].

Comparative PET Imaging Studies in Neuroendocrine Tumor Models

For research requiring PET imaging of SSTR-positive tumors, ⁶⁸Ga-DOTA-NOC is a well-documented tracer with established high-yield radiolabeling procedures (>96.5% radiochemical purity) [1]. Its clinical sensitivity of 97.4% for metastases detection provides a validated performance benchmark [2]. This makes it a reliable comparator for head-to-head imaging studies against other tracers like ⁶⁸Ga-DOTA-TATE or novel ¹⁸F-labeled analogs in xenograft models, where differences in tumor uptake (%ID/g) and biodistribution can be directly quantified [1].

Radiopharmacy Kit Development and GMP Production of Theranostic Agents

The robust and efficient labeling chemistry of DOTA-NOC supports its use in the development of freeze-dried kits for the preparation of both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radiopharmaceuticals [1]. The ability to achieve high radiolabeling yields (>95%) [2] and the stability of the complex in solution are critical for GMP production [3]. The distinct dosimetry profile (e.g., whole-body dose of 0.07 mGy/MBq for ¹⁷⁷Lu-DOTA-NOC) provides a crucial framework for establishing therapeutic protocols and ensuring radiation safety [4].

Investigation of Broader SSTR-Targeting in Heterogeneous Tumor Populations

Given its demonstrated affinity for SSTR2, 3, and 5 [1], DOTA-NOC is the compound of choice for research focusing on targeting the full spectrum of SSTR expression. In scenarios where tumor heterogeneity is a concern (e.g., low SSTR2 expression but higher SSTR3/5), DOTA-NOC may provide superior targeting compared to analogs with a more restricted profile (e.g., DOTA-TATE or DOTA-TOC) [2]. Its ability to show 3-4x higher tumor uptake than DOTA-TOC in vivo supports its application in studies where comprehensive targeting is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dota-noc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.